molecular formula C8H11ClN2O2S B13269858 6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide

6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide

Cat. No.: B13269858
M. Wt: 234.70 g/mol
InChI Key: SRCHEOWTSCATDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the sulfonation of a pyridine derivative followed by the introduction of chloro, ethyl, and methyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Chlorination: The addition of a chlorine atom to the pyridine ring.

Chemical Reactions Analysis

6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

    Biology: The compound can be used in biological assays to study enzyme inhibition and other biochemical processes.

    Medicine: While not used directly in medicine, it can serve as a model compound for the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes involved in folate metabolism .

Comparison with Similar Compounds

6-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

6-chloro-N-ethyl-5-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)8(9)10-5-7/h4-5,11H,3H2,1-2H3

InChI Key

SRCHEOWTSCATDV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(C(=C1)C)Cl

Origin of Product

United States

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